molecular formula C5H4BrNaO4S2 B6598942 sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate CAS No. 1701506-88-8

sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate

Cat. No.: B6598942
CAS No.: 1701506-88-8
M. Wt: 295.1 g/mol
InChI Key: ZROMUZCWDATZCW-UHFFFAOYSA-M
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Description

Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate is a chemical compound with the molecular formula C5H4BrNaO4S2 and a molecular weight of 295.1066 g/mol . This compound contains a thiophene ring substituted with a bromine atom and a sulfonate group, making it a versatile intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate typically involves the bromination of thiophene derivatives followed by sulfonation. One common method is the bromination of thiophene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene-2-carboxaldehyde is then subjected to sulfonation using sodium bisulfite or sodium sulfite under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination and sulfonation steps are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfonate groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carboxaldehyde: A precursor in the synthesis of sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate.

    Thiophene-2-sulfonic acid: Another thiophene derivative with sulfonate functionality.

    5-Bromothiophene-2-sulfonic acid: A closely related compound with similar reactivity

Uniqueness

This compound is unique due to its combination of bromine and sulfonate groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

sodium;(5-bromothiophen-2-yl)-hydroxymethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO4S2.Na/c6-4-2-1-3(11-4)5(7)12(8,9)10;/h1-2,5,7H,(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROMUZCWDATZCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNaO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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